Methyl 2-O-talopyranosyltalopyranoside
Methyl 2-O-talopyranosyltalopyranoside
Brand Name:
Vulcanchem
CAS No.:
111462-59-0
VCID:
VC20886783
InChI:
InChI=1S/C13H24O11/c1-21-13-11(9(19)7(17)5(3-15)23-13)24-12-10(20)8(18)6(16)4(2-14)22-12/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8+,9+,10+,11+,12-,13+/m1/s1
SMILES:
COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O
Molecular Formula:
C13H24O11
Molecular Weight:
356.32 g/mol
Methyl 2-O-talopyranosyltalopyranoside
CAS No.: 111462-59-0
Cat. No.: VC20886783
Molecular Formula: C13H24O11
Molecular Weight: 356.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111462-59-0 |
|---|---|
| Molecular Formula | C13H24O11 |
| Molecular Weight | 356.32 g/mol |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-[(2S,3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C13H24O11/c1-21-13-11(9(19)7(17)5(3-15)23-13)24-12-10(20)8(18)6(16)4(2-14)22-12/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8+,9+,10+,11+,12-,13+/m1/s1 |
| Standard InChI Key | YUAFWDJFJCEDHL-KCMHCVLHSA-N |
| Isomeric SMILES | CO[C@@H]1[C@H]([C@H]([C@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
| SMILES | COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
| Canonical SMILES | COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator